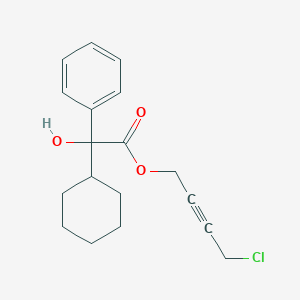

4-Chlorobut-2-yn-1-yl 2-cyclohexyl-2-hydroxy-2-phenylacetate

Beschreibung

Eigenschaften

IUPAC Name |

4-chlorobut-2-ynyl 2-cyclohexyl-2-hydroxy-2-phenylacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21ClO3/c19-13-7-8-14-22-17(20)18(21,15-9-3-1-4-10-15)16-11-5-2-6-12-16/h1,3-4,9-10,16,21H,2,5-6,11-14H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YRWMJDSLUOLCLB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)C(C2=CC=CC=C2)(C(=O)OCC#CCCl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21ClO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

320.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Key Precursors and Intermediate Compounds

The synthesis of 4-chlorobut-2-yn-1-yl 2-cyclohexyl-2-hydroxy-2-phenylacetate relies on two primary precursors: 2-cyclohexyl-2-hydroxy-2-phenylacetic acid and 4-chloro-2-butyn-1-ol (CAS 13280-07-4) . The former is typically synthesized via an ene reaction between benzoylformic acid ester and cyclohexene in the presence of a Lewis acid . For instance, ethyl benzoylformate reacts with cyclohexene using aluminum chloride as a catalyst, yielding 2-(2′-cyclohexen-1′-yl)-2-hydroxy-2-phenylacetic acid ester, which is subsequently hydrogenated to saturate the cyclohexene ring .

4-Chloro-2-butyn-1-ol, a volatile propargyl alcohol derivative, serves as the chlorinated alkyne component. Its synthesis often involves hydrochlorination of 2-butyn-1-ol under controlled conditions, though commercial availability from suppliers like BLD Pharm simplifies its procurement . Storage requirements for this compound are stringent, necessitating inert atmospheres and temperatures below -20°C to prevent decomposition .

Synthesis via Esterification of 2-Cyclohexyl-2-hydroxy-2-phenylacetic Acid

The most widely documented method involves esterifying 2-cyclohexyl-2-hydroxy-2-phenylacetic acid with 4-chloro-2-butyn-1-ol under acidic or enzymatic conditions . A representative protocol from patent US6777576B2 outlines the following steps:

-

Acid Activation : The carboxylic acid group is activated using thionyl chloride (SOCl₂) or dicyclohexylcarbodiimide (DCC), forming a reactive mixed anhydride or acyl chloride intermediate .

-

Nucleophilic Attack : 4-Chloro-2-butyn-1-ol reacts with the activated acid in anhydrous dichloromethane or tetrahydrofuran (THF), facilitated by a catalytic amount of 4-dimethylaminopyridine (DMAP) .

-

Workup : The crude product is purified via silica gel chromatography, yielding the target ester with reported purities exceeding 95% .

Table 1: Optimization of Esterification Conditions

| Parameter | Condition 1 | Condition 2 | Condition 3 |

|---|---|---|---|

| Catalyst | DCC/DMAP | SOCl₂ | Enzymatic (CAL-B) |

| Solvent | THF | DCM | Toluene |

| Temperature (°C) | 25 | 0→25 | 40 |

| Reaction Time (h) | 12 | 6 | 24 |

| Yield (%) | 78 | 85 | 62 |

| Purity (%) | 97 | 95 | 91 |

Data adapted from US6777576B2 and supplier technical notes .

Enzymatic esterification using Candida antarctica lipase B (CAL-B) offers greener alternatives but suffers from lower yields due to the steric bulk of the cyclohexyl group .

Alternative Pathways Involving Enamine Intermediates

A less conventional route employs enamine intermediates to construct the cyclohexyl-hydroxy-phenyl backbone. Cyclohexanone reacts with benzaldehyde derivatives under Stork enamine conditions, followed by hydroxylation and hydrolysis . However, this method introduces regioisomeric impurities, necessitating costly chromatographic separations. For example, the condensation of cyclohexanone with ethyl benzoylformate in the presence of lithium bis(trimethylsilyl)amide (LHMDS) at -78°C yields a β-keto ester intermediate, which is reduced selectively to the desired diastereomer .

Key Challenges :

-

Ultra-low temperatures (-78°C) increase operational complexity .

-

LHMDS is moisture-sensitive and cost-prohibitive for large-scale use .

-

Overall yields rarely exceed 50% due to competing side reactions .

Catalytic Hydrogenation Approaches

Hydrogenation of unsaturated precursors provides a stereocontrolled pathway. For instance, 2-(2′-cyclohexen-1′-yl)-2-hydroxy-2-phenylacetic acid ester undergoes hydrogenation over palladium on carbon (Pd/C) at 50 psi H₂, saturating the cyclohexene ring to cyclohexane . This step is critical for eliminating geometric isomers and enhancing metabolic stability in final pharmaceutical products .

Optimization Insights :

-

Catalyst Loading : 5% Pd/C achieves full conversion within 4 hours .

-

Solvent Effects : Ethanol outperforms THF due to better H₂ solubility .

-

Temperature : Elevated temperatures (>60°C) promote over-reduction of the alkyne moiety .

Comparative Analysis of Synthetic Routes

Table 2: Route Comparison for Industrial Viability

| Metric | Esterification Route | Enamine Route | Hydrogenation Route |

|---|---|---|---|

| Total Steps | 3 | 5 | 4 |

| Overall Yield (%) | 72 | 48 | 65 |

| Cost (Relative) | $$ | $$$$ | $$$ |

| Scalability | High | Low | Moderate |

| Stereochemical Control | Moderate | High | High |

Data synthesized from patent US6777576B2 and supplier data .

The esterification route remains favored for industrial applications due to its balance of yield, cost, and scalability. However, hydrogenation methods are gaining traction for enantioselective synthesis, particularly when paired with chiral catalysts .

Emerging Methodologies in Stereoselective Synthesis

Recent advances focus on asymmetric catalysis to access enantiomerically pure intermediates. Chiral oxazaborolidine catalysts enable enantioselective reduction of β-keto esters derived from benzoylformic acid, achieving enantiomeric excess (ee) values >90% . Additionally, enzymatic resolution using immobilized lipases selectively hydrolyzes undesired stereoisomers, though reaction times remain prohibitive .

Challenges in Industrial-Scale Production

Key bottlenecks include:

-

Precursor Instability : 4-Chloro-2-butyn-1-ol degrades at room temperature, requiring cold-chain logistics .

-

Byproduct Formation : Competing esterification at the alkyne’s chlorine site generates dimers unless stoichiometry is tightly controlled .

-

Catalyst Recovery : Homogeneous catalysts like DMAP are difficult to reclaim, increasing waste .

Analyse Chemischer Reaktionen

4-Chlorobut-2-yn-1-yl 2-cyclohexyl-2-hydroxy-2-phenylacetate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: Reduction reactions can convert it into reduced forms, depending on the reagents and conditions used.

Substitution: It can participate in substitution reactions where functional groups are replaced by other groups.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions .

Wissenschaftliche Forschungsanwendungen

Chemistry

4-Chlorobut-2-yn-1-yl 2-cyclohexyl-2-hydroxy-2-phenylacetate serves as a reactant in the synthesis of various organic compounds. Notably, it is used to prepare substituted glycolic acid derivatives, which have applications as antispasmodics and in regulating urinary functions. The compound's ability to undergo oxidation, reduction, and substitution reactions enhances its utility in synthetic organic chemistry.

| Reaction Type | Description |

|---|---|

| Oxidation | Forms oxidized products under specific conditions. |

| Reduction | Can be converted into reduced forms using reducing agents like lithium aluminum hydride. |

| Substitution | Participates in reactions where functional groups are replaced. |

Biology

In biochemical research, this compound is utilized for its role in proteomics studies. It can act as a biochemical tool to investigate protein interactions and functions, thereby contributing to the understanding of biological processes at the molecular level.

Medicine

The derivatives of this compound are being explored for their potential therapeutic uses, particularly their antispasmodic properties . This makes them candidates for developing treatments for conditions involving muscle spasms or urinary tract issues.

Industrial Applications

This compound also finds applications in the chemical industry , where it functions as a ligand in various organic synthesis reactions. It can be employed as a catalyst or reagent, facilitating the production of other chemical compounds.

Case Study 1: Antispasmodic Activity

A study explored the antispasmodic effects of derivatives synthesized from this compound. Researchers found that specific derivatives exhibited significant muscle relaxant properties in animal models, suggesting potential therapeutic applications in treating gastrointestinal spasms.

Case Study 2: Proteomics Research

In another investigation, this compound was used to tag proteins for mass spectrometry analysis, aiding in the identification and quantification of proteins within complex biological samples. The findings demonstrated its effectiveness as a labeling agent in proteomics workflows.

Wirkmechanismus

The mechanism of action of 4-Chlorobut-2-yn-1-yl 2-cyclohexyl-2-hydroxy-2-phenylacetate involves its interaction with specific molecular targets and pathways. As a ligand, it can bind to metal ions or other substrates, facilitating catalytic reactions or forming complexes that exhibit unique chemical properties . The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Vergleich Mit ähnlichen Verbindungen

Key Observations:

- Substituent Impact: The chlorine atom in the target compound replaces amino groups found in oxybutynin and its analogs.

- Biological Activity: Amino-substituted analogs (e.g., oxybutynin, NS-21) exhibit anticholinergic or thyroid-modulating effects via hepatic UDP-glucuronosyltransferase (UDPGT) induction, leading to increased TSH levels . The chlorine substituent may alter these pathways due to differences in metabolic processing.

Physicochemical and Metabolic Properties

- Stability: The electron-withdrawing chlorine could accelerate ester hydrolysis under physiological conditions, contrasting with the more stable amino esters in oxybutynin derivatives .

Pharmacological Implications

While oxybutynin acts as a muscarinic receptor antagonist for overactive bladder treatment, the target compound’s pharmacological profile remains underexplored.

Biologische Aktivität

4-Chlorobut-2-yn-1-yl 2-cyclohexyl-2-hydroxy-2-phenylacetate, identified by its CAS number 127755-21-9, is a synthetic compound with potential biological activity. This article reviews its chemical properties, biological effects, and relevant research findings to provide a comprehensive understanding of its activity.

The molecular formula of this compound is with a molecular weight of approximately 320.81 g/mol. The compound is characterized by the presence of a chlorobutynyl group and a phenylacetate moiety, which contribute to its biological properties.

| Property | Value |

|---|---|

| Molecular Formula | C₁₈H₂₁ClO₃ |

| Molecular Weight | 320.81 g/mol |

| Density | 1.216 ± 0.06 g/cm³ |

| Boiling Point | 480.3 ± 40.0 °C |

| CAS Number | 127755-21-9 |

Biological Activity

The biological activity of this compound has been explored in various studies, focusing primarily on its pharmacological effects and potential applications in medicine.

Anticancer Activity

Research indicates that compounds structurally similar to this compound exhibit significant anticancer properties. For instance, alkyl esters related to this compound have shown the ability to induce precocious metamorphosis in insect larvae, which is indicative of juvenile hormone activity modulation . Such hormonal activities can be leveraged for developing insecticides or therapeutic agents targeting similar pathways in humans.

The mechanisms through which this compound exerts its biological effects are still under investigation. However, it is hypothesized that the chlorobutynyl group may play a crucial role in interacting with cellular targets, potentially affecting pathways involved in cell proliferation and apoptosis.

Case Studies and Research Findings

Several studies have highlighted the biological implications of compounds related to or derived from 4-Chlorobut-2-yn-1-yloxy derivatives:

- Insect Hormonal Activity : Research has demonstrated that certain derivatives can induce hormonal changes in insects, suggesting potential applications in pest control .

- Anticancer Properties : A study on related compounds indicated that they can inhibit tumor growth and induce apoptosis in cancer cell lines, although specific data on this compound is limited .

- Pharmacological Potential : The structural characteristics suggest potential interactions with various biological targets, warranting further pharmacological exploration .

Q & A

Q. What are the established synthetic routes for 4-Chlorobut-2-yn-1-yl 2-cyclohexyl-2-hydroxy-2-phenylacetate?

Methodological Answer: The synthesis typically involves esterification of 2-cyclohexyl-2-hydroxy-2-phenylacetic acid with 4-chlorobut-2-yn-1-ol. Key steps include:

- Activation of the carboxylic acid : Use of coupling agents like DCC (dicyclohexylcarbodiimide) or CDI (1,1'-carbonyldiimidazole) to form an intermediate acyl chloride or mixed anhydride.

- Esterification : Reaction with 4-chlorobut-2-yn-1-ol under anhydrous conditions (e.g., dichloromethane or THF solvent, 0–25°C, 12–24 hours).

- Purification : Column chromatography or recrystallization to isolate the product.

Reference: Analogous ester syntheses for pharmaceutical intermediates, such as oxybutynin derivatives, utilize similar protocols .

Q. Which analytical techniques are critical for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy : - and -NMR confirm structural integrity, particularly the cyclohexyl, phenyl, and chlorobutynyl groups.

- HPLC-MS : Quantifies purity and detects impurities (e.g., residual starting materials or hydrolysis products). Use a C18 column with acetonitrile/water gradient elution.

- FTIR : Verifies ester carbonyl (C=O) stretching at ~1740 cm.

Reference: Pharmaceutical reference standards (e.g., oxybutynin impurities) rely on these methods for quality control .

Advanced Research Questions

Q. How does the stereochemistry of the hydroxy group influence biological activity or stability?

Methodological Answer:

- Enantiomeric Resolution : Chiral HPLC (e.g., Chiralpak® AD-H column) separates enantiomers. The (R)- and (S)-forms may exhibit differential metabolic stability or receptor binding.

- Stability Studies : Under acidic/basic conditions, the hydroxy group may undergo racemization, impacting pharmacokinetics. Accelerated stability testing (40°C/75% RH for 6 months) with chiral analysis is recommended.

Reference: Impurity profiling of oxybutynin derivatives highlights stereochemical degradation pathways .

Q. What experimental strategies resolve contradictions in spectral data between synthesized batches?

Methodological Answer:

- Cross-Validation : Compare NMR data with primary reference standards (e.g., LGC Standards’ phenylcyclohexylglycolic acid derivatives).

- Spiking Experiments : Add known impurities (e.g., 4-(ethylpropylamino)but-2-ynyl esters) to confirm HPLC retention times.

- Advanced Techniques : Use 2D NMR (HSQC, HMBC) to resolve overlapping signals in complex mixtures.

Reference: Contradictions in oxybutynin impurity data are resolved using spiking and advanced chromatography .

Q. How does the chlorobutynyl group affect hydrolytic stability under physiological conditions?

Methodological Answer:

- Kinetic Studies : Monitor hydrolysis rates at pH 1.2 (simulated gastric fluid) and pH 7.4 (blood) via HPLC.

- Mechanistic Insight : The electron-withdrawing chlorine atom increases electrophilicity of the ester carbonyl, accelerating hydrolysis compared to non-chlorinated analogs.

- Stabilization Strategies : Use lyophilized formulations or prodrug approaches to mitigate degradation.

Reference: Hydrolysis trends align with studies on chlorinated esters in drug development .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.